![molecular formula C12H16ClNO4S B2973524 [4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester CAS No. 1269071-52-4](/img/structure/B2973524.png)
[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester
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Overview
Description
“[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester” is a complex organic compound. It can be viewed as an ester derived from carbamic acid . The compound is likely to be a solid and soluble in organic solvents .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of amines with carbon dioxide and halides, a process known as transesterification . This method offers mild reaction conditions and short reaction times, and avoids over-alkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester” is likely to be similar to that of carbamates, which have the general formula R2NC(O)OR and structure >N−C(=O)−O− .Chemical Reactions Analysis
Carbamates, including “[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester”, can undergo a variety of chemical reactions. One notable reaction is transesterification, which is a useful transformation in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester” are likely to be similar to those of other carbamates. Carbamates are typically solids that are soluble in organic solvents .Scientific Research Applications
Synthetic Methodologies
- Deprotection of tert-Butyl Carbamates : The use of aqueous phosphoric acid has been demonstrated as an effective and environmentally benign method for the deprotection of tert-butyl carbamates, esters, and ethers under mild conditions. This method is selective and preserves the stereochemical integrity of substrates, which could be relevant for the manipulation of compounds similar to "[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester" (Li et al., 2006).
Polymer Science and Materials Chemistry
- Functional Cyclic Esters in Polymer Synthesis : The design and synthesis of new cyclic esters with protected functional groups for hydrophilic aliphatic polyesters have been explored. These cyclic esters are crucial in ring-opening polymerization processes, which could be applicable for the development of materials using "[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester" or its derivatives (Trollsås et al., 2000).
- Polymer-Rare Earth Complexes : Studies have focused on the preparation, structure, and fluorescence emission of polymer-rare earth complexes using functionalized polystyrene. Such research highlights the potential for using similar carbamic acid derivatives in the development of materials with unique optical properties (Gao et al., 2012).
Kinetic Resolution and Asymmetric Synthesis
- Asymmetric Esterification : The kinetic resolution of racemic compounds using asymmetric esterification processes showcases the utility of carbamic acid esters in producing optically active esters, which could extend to the synthesis and application of "[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester" derivatives (Shiina et al., 2010).
Mechanism of Action
Future Directions
The future directions for research on “[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester” could involve exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals . Further studies could also focus on improving the synthesis methods and understanding the reaction mechanisms in more detail .
properties
IUPAC Name |
tert-butyl N-[(4-chlorosulfonylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(15)14-8-9-4-6-10(7-5-9)19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKPYHIHJKGWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Chlorosulfonyl)benzyl]carbamic acid tert-butyl ester | |
CAS RN |
1269071-52-4 |
Source
|
Record name | tert-butyl N-{[4-(chlorosulfonyl)phenyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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